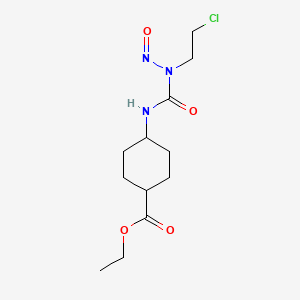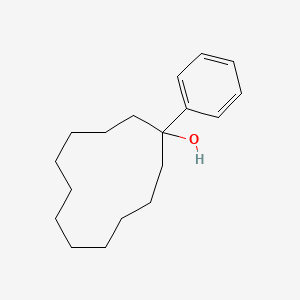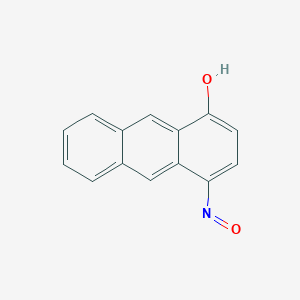
4-Nitrosoanthracen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrosoanthracen-1-ol is an organic compound belonging to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to the anthracene ring system, specifically at the 4-position, and a hydroxyl group (-OH) at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrosoanthracen-1-ol typically involves the nitration of anthracene followed by reduction and subsequent nitrosation. One common method includes:
Nitration: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitroanthracene.
Reduction: The 4-nitroanthracene is then reduced to 4-aminoanthracene using reducing agents such as tin and hydrochloric acid.
Nitrosation: Finally, the 4-aminoanthracene is nitrosated using nitrous acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrosoanthracen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonating agents (SO3).
Major Products:
Oxidation: Anthraquinones.
Reduction: 4-Aminoanthracen-1-ol.
Substitution: Halogenated or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
4-Nitrosoanthracen-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Nitrosoanthracen-1-ol involves its interaction with biological molecules through its nitroso and hydroxyl groups. The nitroso group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with enzymes and other proteins. These interactions can modulate various biochemical pathways, making it a compound of interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
4-Nitroanthracen-1-ol: Similar structure but with a nitro group instead of a nitroso group.
4-Aminoanthracen-1-ol: Contains an amino group instead of a nitroso group.
Anthracen-1-ol: Lacks the nitroso group, only has the hydroxyl group.
Uniqueness: 4-Nitrosoanthracen-1-ol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
31619-42-8 |
|---|---|
Formule moléculaire |
C14H9NO2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
4-nitrosoanthracen-1-ol |
InChI |
InChI=1S/C14H9NO2/c16-14-6-5-13(15-17)11-7-9-3-1-2-4-10(9)8-12(11)14/h1-8,16H |
Clé InChI |
AJIYZYFIOCARKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
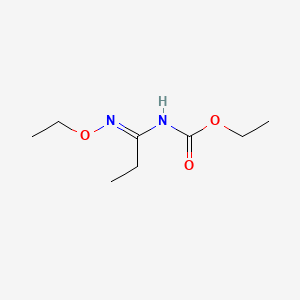
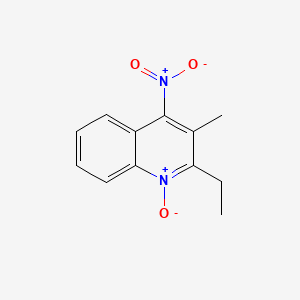

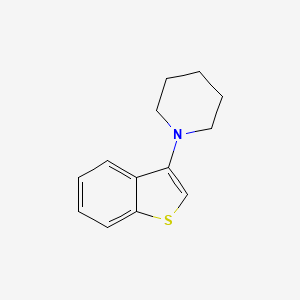
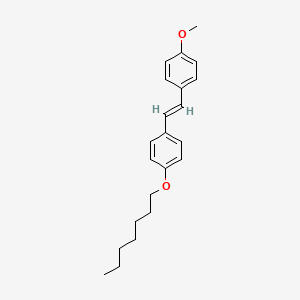
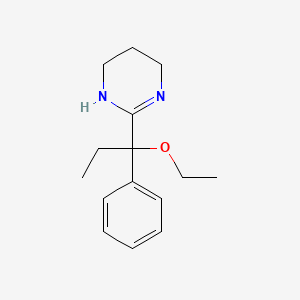

![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
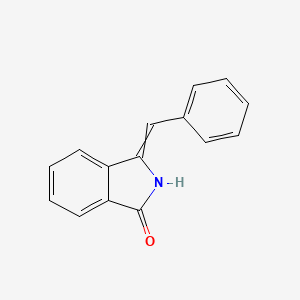
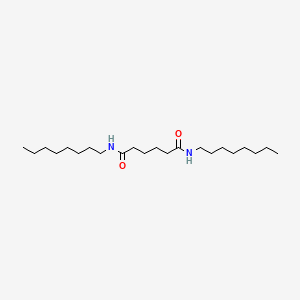
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
